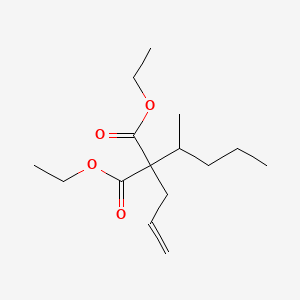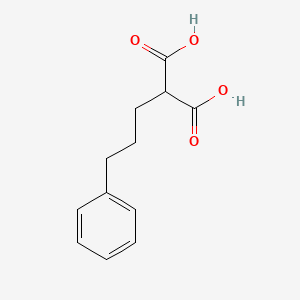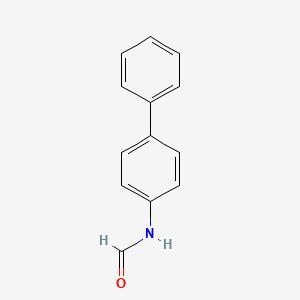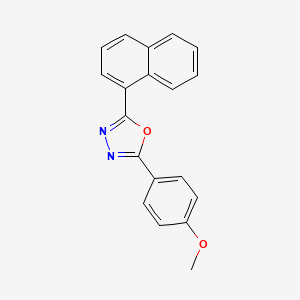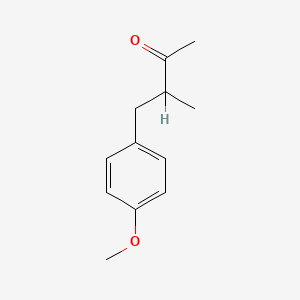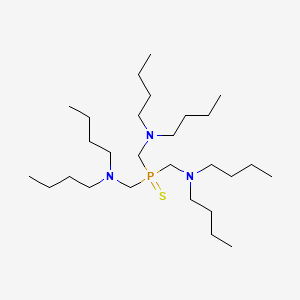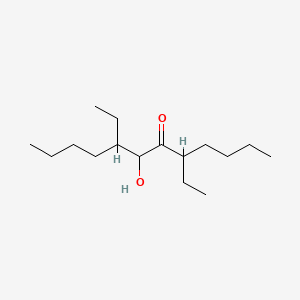
5,8-Diethyl-7-hydroxydodecan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Diethyl-7-hydroxydodecan-6-one is a chemical compound with the molecular formula C16H32O2. It is known for its role as an intermediate in various chemical processes, particularly in the synthesis of oximes. The compound is characterized by its yellow color and is typically stored under inert atmosphere conditions to maintain its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5,8-Diethyl-7-hydroxydodecan-6-one can be synthesized from methyl 2-ethylhexanoate through a series of chemical reactions. The process involves the use of specific reagents and conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the compound is produced using large-scale chemical reactors where precise control of temperature, pressure, and reagent concentrations is maintained. The production process ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 5,8-Diethyl-7-hydroxydodecan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often uses halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
5,8-Diethyl-7-hydroxydodecan-6-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of oximes and other organic compounds.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the extraction of metals such as indium and gallium from zinc refinery residues
Mécanisme D'action
The mechanism of action of 5,8-Diethyl-7-hydroxydodecan-6-one involves its ability to form complexes with metal ions. This property is particularly useful in solvent extraction processes where the compound acts as a cationic extractant. The formation of stable neutral complexes with metal cations facilitates their separation and recovery from aqueous solutions .
Comparaison Avec Des Composés Similaires
- 5,8-Diethyl-7-hydroxydodecan-6-one oxime
- 5,8-Diethyl-7-hydroxydodecan-6-oxime
- 5,8-Diethyl-7-hydroxydodecane-6-one oxime
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to form stable complexes with metal ions. This property distinguishes it from other similar compounds and makes it particularly valuable in industrial applications such as metal extraction .
Propriétés
Numéro CAS |
31814-59-2 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
5,8-diethyl-7-hydroxydodecan-6-one |
InChI |
InChI=1S/C16H32O2/c1-5-9-11-13(7-3)15(17)16(18)14(8-4)12-10-6-2/h13-15,17H,5-12H2,1-4H3 |
Clé InChI |
RCEAKQYSPGVKEX-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(C(=O)C(CC)CCCC)O |
SMILES canonique |
CCCCC(CC)C(C(=O)C(CC)CCCC)O |
| 31814-59-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


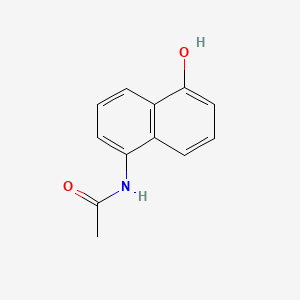
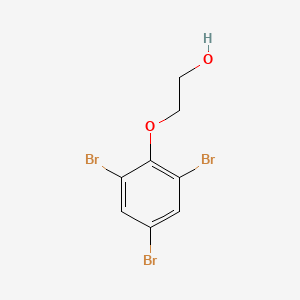



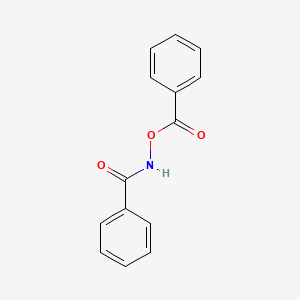
![2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1619381.png)
